N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt
CAS No.:
Cat. No.: VC16184733
Molecular Formula: C20H19N2NaO4S
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N2NaO4S |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | sodium;butanoyl-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylazanide |
| Standard InChI | InChI=1S/C20H20N2O4S.Na/c1-3-7-18(23)22-27(24,25)17-12-10-15(11-13-17)19-14(2)26-21-20(19)16-8-5-4-6-9-16;/h4-6,8-13H,3,7H2,1-2H3,(H,22,23);/q;+1/p-1 |
| Standard InChI Key | PUISERDKPKYJAH-UHFFFAOYSA-M |
| Canonical SMILES | CCCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt is a sodium salt derivative characterized by a sulfonamide backbone linked to a substituted isoxazole ring. Its molecular formula is C₂₀H₂₁N₂NaO₄S, with a molar mass of 408.45 g/mol . The compound’s structure integrates a 5-methyl-3-phenyl-isoxazole moiety, which is critical for its pharmacological interactions, and a butanamide sulfonate group that enhances solubility .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 198470-92-7 | |
| Molecular Formula | C₂₀H₂₁N₂NaO₄S | |
| Molar Mass | 408.45 g/mol | |
| Exact Mass | 408.113 Da | |
| Synonyms | Parecoxib Sodium Impurity D |
The isoxazole ring system contributes to the compound’s stability under acidic conditions, while the sulfonamide group renders it susceptible to hydrolysis under basic conditions, a property that aligns with its identification as a degradation product .
Synthesis and Degradation Pathways
Preparation Method
The synthesis of N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt involves a ring-closing reaction under alkaline conditions. As detailed in patent CN108164521B , the process begins with a precursor compound (Formula II) subjected to n-butyllithium in dry tetrahydrofuran at -78°C. The reaction proceeds via deprotonation and intramolecular cyclization, yielding the target impurity.
Reaction Scheme:
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Precursor Activation: Formula II reacts with n-butyllithium to form a lithiated intermediate.
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Cyclization: The intermediate undergoes intramolecular nucleophilic attack, forming the isoxazole ring.
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Salt Formation: Sodium exchange yields the final sodium salt .
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
The patent CN108164521B outlines a validated HPLC method for detecting this impurity in Parecoxib Sodium formulations:
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Chromatographic Column: C18 or phenyl-bonded silica gel.
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Mobile Phase: Acetonitrile-methanol (A) and pH 2.8–3.2 buffer (B).
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Elution Program: Gradient elution (0–30 min: 30% A → 70% A).
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Detection: UV absorbance at 254 nm.
Under these conditions, the impurity elutes at 44.524 min, baseline-separated from Parecoxib Sodium (24.243 min) . This method ensures precise quantification at concentrations as low as 0.1% relative to the active pharmaceutical ingredient (API) .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (¹H-NMR): Key signals include a singlet at δ 2.41 ppm (3H, CH₃), multiplet at δ 7.30–7.50 ppm (5H, aromatic protons), and a triplet at δ 1.45 ppm (2H, CH₂) .
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Mass Spectrometry (MS): The molecular ion peak appears at m/z 408.113 ([M]⁺), with fragmentation patterns consistent with the sulfonamide and isoxazole moieties .
Pharmaceutical Implications
Quality Control Significance
As a degradation impurity, N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt is monitored to ensure Parecoxib Sodium’s stability and safety. Regulatory guidelines (e.g., ICH Q3B) mandate its control below 0.15% in drug products .
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